molecular formula C10H13NO B1149108 1-(2-Methylphenyl)-2-propanone oxime CAS No. 114382-11-5

1-(2-Methylphenyl)-2-propanone oxime

Cat. No. B1149108
CAS RN: 114382-11-5
M. Wt: 163.22
InChI Key:
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Description

Oximes are renowned for their widespread applications in medicinal chemistry . They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . Oximes have gained popularity due to their potency to act as antidotes against nerve agents .


Synthesis Analysis

The synthesis of oximes involves the reaction of an aldehyde or ketone with hydroxylamine . In the case of 1-(2-Methylphenyl)-2-propanone oxime, it would involve the reaction of 2-methylphenyl-2-propanone with hydroxylamine.


Molecular Structure Analysis

Oximes have a general formula of R1R2C=NOH, where R1 is an organic side-chain and R2 can be hydrogen or another organic group . In the case of 1-(2-Methylphenyl)-2-propanone oxime, R1 would be the 2-methylphenyl group and R2 would be the 2-propanone group .


Chemical Reactions Analysis

Oximes undergo a variety of chemical reactions. One notable reaction is the Beckmann rearrangement, where oximes can be converted into amides or nitriles . The reaction involves the protonation of the oxime oxygen by an acid, followed by a rearrangement step .


Physical And Chemical Properties Analysis

Oximes have characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . They are present in the form of colorless crystals and are less soluble in water . Oximes exhibit weak acidic and base properties and are toxic in nature .

Mechanism of Action

Oximes are known for their ability to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme acetylcholinesterase (AChE) .

Future Directions

Oximes have shown promising properties such as antimicrobial, anti-inflammatory, antioxidant, anticancer, and against organophosphate poisoning . Many newly synthesized oximes have shown these promising properties, indicating that they could be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning .

properties

IUPAC Name

(NE)-N-[1-(2-methylphenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRKULCBBJQKE-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-2-propanone oxime

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